molecular formula C26H22FNO5 B2951838 1-[(2-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866727-15-3

1-[(2-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2951838
CAS No.: 866727-15-3
M. Wt: 447.462
InChI Key: MUQMYIZJEGQDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines various functional groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the fluorophenyl group: This step involves a Friedel-Crafts alkylation reaction, where the quinoline core reacts with a fluorobenzyl chloride in the presence of a Lewis acid catalyst.

    Benzoylation: The final step involves the acylation of the quinoline core with 4-methoxybenzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and proteins.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one: Similar structure but with a chlorine atom instead of fluorine.

    1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one: Similar structure but with a bromine atom instead of fluorine.

    1-[(2-Methylphenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-[(2-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one imparts unique electronic properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO5/c1-31-18-10-8-16(9-11-18)25(29)20-15-28(14-17-6-4-5-7-21(17)27)22-13-24(33-3)23(32-2)12-19(22)26(20)30/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQMYIZJEGQDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.